![molecular formula C10H5BrFNO3 B1273419 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 1019016-15-9](/img/structure/B1273419.png)
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
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Description
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (8-BFHQ) is a synthetic molecule that has been studied in recent years for its potential use in a variety of scientific research applications. 8-BFHQ is a brominated fluoroquinoline that has been found to be a useful tool for scientists in a range of disciplines, including biochemistry, pharmacology, and cell biology. 8-BFHQ has been studied for its ability to modulate the activity of various proteins and enzymes, as well as its role in modulating the activity of various signaling pathways.
Scientific Research Applications
Comprehensive Analysis of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic Acid Applications
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a derivative of hydroxyquinoline, which is a compound known for its broad spectrum of biological activities. Below is a detailed analysis of the unique applications of this compound in various scientific research fields.
Antimicrobial Agent: The structure of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid suggests potential antimicrobial properties. Its ability to chelate metal ions can disrupt bacterial cell walls and inhibit critical enzymes within pathogens. This makes it a candidate for developing new antibiotics, especially against multidrug-resistant strains.
Cancer Research: Hydroxyquinoline derivatives have shown promise in cancer research due to their cytotoxic activities. The bromo and fluoro substituents on the quinoline ring of this compound may enhance its ability to interfere with the replication of cancer cells, making it valuable for studying tumor inhibition and therapy .
Neuroprotective Studies: Compounds like 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid can act as iron chelators. This property is significant in neurodegenerative diseases like Alzheimer’s, where metal ion dysregulation plays a role. Research in this area could lead to the development of drugs that mitigate neuronal damage .
Antifungal Applications: The structural analogs of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid have demonstrated antifungal activities. This suggests that it could be used to study fungal infections and develop treatments for diseases caused by fungi like Aspergillus and Trichophyton .
Enzyme Inhibition: This compound may serve as an inhibitor for 2OG-dependent enzymes, which are involved in various biological processes, including DNA repair and oxygen sensing. Studying its inhibitory effects could provide insights into the regulation of these enzymes .
Antiviral Research: The quinoline nucleus is known to possess antiviral properties. The specific substituents in 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid could be explored for their efficacy against viruses, including HIV, and could contribute to the development of new antiviral drugs .
Metalloprotein Interaction: Due to its chelating properties, this compound can bind to metalloproteins, which play critical roles in various physiological processes. Research in this area could lead to a better understanding of metalloprotein functions and the design of modulators for therapeutic purposes .
properties
IUPAC Name |
8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUZMPYPFCZPIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392911 |
Source
|
Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
1019016-15-9 |
Source
|
Record name | 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019016-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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